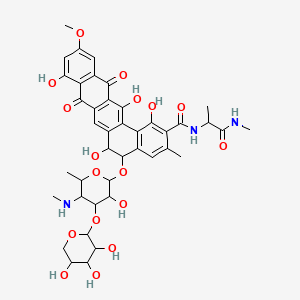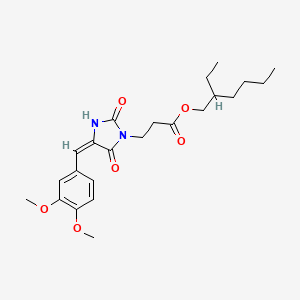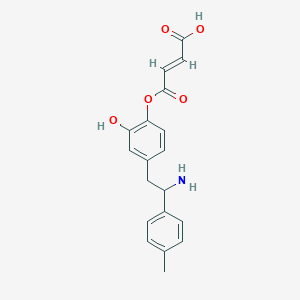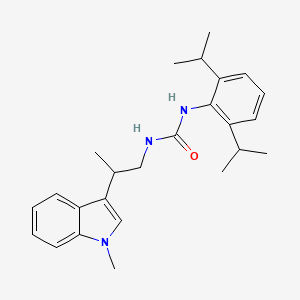
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a benzylpiperidine moiety, a naphthyl group, and a dichlorophenoxyacetate ester, making it a unique and multifaceted molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride typically involves multiple steps:
Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Attachment of Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and naphthyl groups.
Reduction: Reduction reactions could target the ester or aromatic rings.
Substitution: The dichlorophenoxyacetate moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound might be used as a probe to study biological pathways.
Drug Development: It could be investigated for potential therapeutic properties.
Medicine
Pharmacology: The compound may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It could be used in the development of new materials with unique properties.
Agriculture: The compound might have applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit enzymes involved in critical biological pathways.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl acetate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl benzoate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate
Uniqueness
The presence of the dichlorophenoxyacetate moiety distinguishes 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
119607-21-5 |
|---|---|
Molekularformel |
C34H36Cl3NO3 |
Molekulargewicht |
613.0 g/mol |
IUPAC-Name |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] 2-(2,4-dichlorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C34H35Cl2NO3.ClH/c35-29-13-14-33(32(36)22-29)39-24-34(38)40-23-28(31-12-6-10-27-9-4-5-11-30(27)31)17-20-37-18-15-26(16-19-37)21-25-7-2-1-3-8-25;/h1-14,22,26,28H,15-21,23-24H2;1H |
InChI-Schlüssel |
OERWPTBOGKXIDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















